molecular formula C10H10BrF3O B1294256 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene CAS No. 914635-70-4

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene

Cat. No.: B1294256
CAS No.: 914635-70-4
M. Wt: 283.08 g/mol
InChI Key: KWASTTIZCDIKML-UHFFFAOYSA-N
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Description

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products .

Comparison with Similar Compounds

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-4-propan-2-yloxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWASTTIZCDIKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650451
Record name 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914635-70-4
Record name 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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